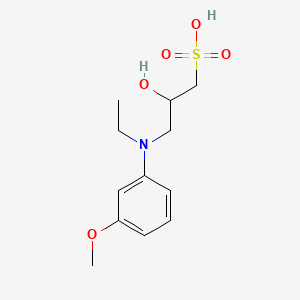
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H4Cl4N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine atoms at specific positions on the pyrimidine and phenyl rings, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with 2,3,4-trichlorophenylboronic acid in the presence of a palladium catalyst. This Suzuki coupling reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exhibiting anticancer activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but fewer chlorine atoms.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with different halogen substitutions, affecting its chemical properties and applications.
2-Chloro-5-(3,4,5-trichlorophenyl)pyrimidine: A structural isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required.
Properties
Molecular Formula |
C10H4Cl4N2 |
|---|---|
Molecular Weight |
294.0 g/mol |
IUPAC Name |
2-chloro-5-(2,3,4-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-2-1-6(8(12)9(7)13)5-3-15-10(14)16-4-5/h1-4H |
InChI Key |
LLFKHHAUBKZLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CN=C(N=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)





